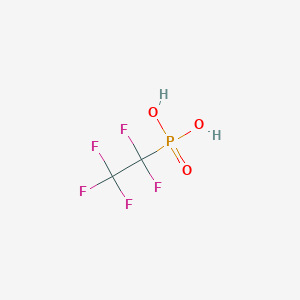

Pentafluoroethylphosphonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentafluoroethylphosphonic acid is a useful research compound. Its molecular formula is C2H2F5O3P and its molecular weight is 200 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Energy Storage Applications

- Vanadium Redox Flow Batteries (VRFB): Highly phosphonated polypentafluorostyrene blended with polybenzimidazole was studied for its application in VRFB. The blend membranes demonstrated high resistance to heat and harsh conditions of VRFB, showing excellent ion-exchange capacity, conductivity, and Coulomb efficiency, making them suitable separators for VRFB electrolytes (Bülbül et al., 2019).

Enhancing Material Properties

- Thermal and Oxidative Stability: The synthesis and conductivity of highly phosphonated polypentafluorostyrene have been demonstrated to significantly increase H+ conductivity and show outstanding resistance to oxidative and thermal treatment. This makes the material promising for various applications where high conductivity and stability are required (Atanasov & Kerres, 2011).

Surface Modification and Stability

- Surface Modifications on Zinc Oxide Nanoparticles: Perfluorinated phosphonic acid modifications on ZnO nanoparticles were utilized to increase surface stability. The modifications led to a more stable surface due to the electronegativity of the perfluoro head group, showing that modifying ZnO nanoparticles with perfluorinated groups increases the stability of the phosphonic acids adsorbed on the surfaces (Quiñones et al., 2017).

Phosphonic Acid in Material Synthesis and Applications

- Comprehensive Review on Phosphonic Acid Applications: The utility of phosphonic acids extends across bioactive properties, bone targeting, supramolecular materials, surface functionalization, medical imaging, and as phosphoantigens. This review encapsulates the broad spectrum of applications and synthesis methods of phosphonic acids, highlighting their significance in chemistry, biology, and physics (Sevrain et al., 2017).

Environmental Applications

- Removal of Phosphorus from Industrial Wastewaters: A study on the removal of phosphorus from phosphonate-loaded industrial wastewaters via precipitation/flocculation showed that phosphonates can be effectively removed before they reach municipal wastewater treatment plants or surface waters, highlighting an environmental application of phosphonic acid derivatives (Rott et al., 2017).

Safety and Hazards

作用機序

Target of Action

Pentafluoroethylphosphonic acid is a complex compound with a unique structure . More research is needed to identify the primary targets and their roles.

Mode of Action

Some phosphonic acids have been shown to interact directly with fungi, reducing growth and altering fungal metabolism

Biochemical Pathways

Some phosphonic acids have been shown to affect the growth of fungi, suggesting they may interfere with biochemical pathways related to fungal growth . .

Pharmacokinetics

ADME properties are strongly influenced by physicochemical parameters . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . More research is needed in this area.

特性

IUPAC Name |

1,1,2,2,2-pentafluoroethylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWUDBRTNPGWDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)P(=O)(O)O)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F5O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382879 |

Source

|

| Record name | Pentafluoroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103305-01-7 |

Source

|

| Record name | Pentafluoroethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103305-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate](/img/structure/B33765.png)

![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)